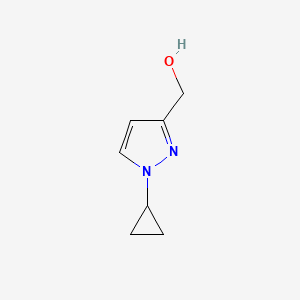
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further connected to a methanol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol typically involves the reaction of cyclopropyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final step involves the reduction of the resulting pyrazole derivative to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield (1-Cyclopropyl-1H-pyrazol-3-yl)carboxylic acid, while reduction can yield (1-Cyclopropyl-1H-pyrazol-3-yl)methane .
Wissenschaftliche Forschungsanwendungen
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol has several scientific research applications, including:
Wirkmechanismus
pyrazole derivatives are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to (1-Cyclopropyl-1H-pyrazol-3-yl)methanol include:
- (3-Cyclopropyl-1H-pyrazol-5-yl)methanol
- (1-Cyclopropyl-1H-pyrazol-4-yl)methanol
- (1-Cyclopropyl-1H-pyrazol-3-yl)ethanol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the cyclopropyl group can also impart unique steric and electronic properties, making it a valuable compound for the development of new chemical entities .
Eigenschaften
IUPAC Name |
(1-cyclopropylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-3-4-9(8-6)7-1-2-7/h3-4,7,10H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCPALRSOKGSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
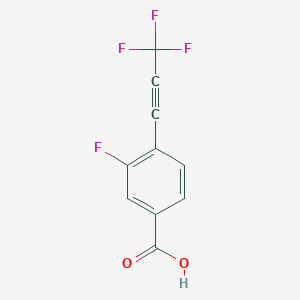
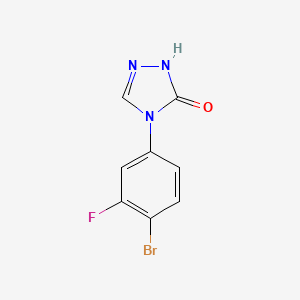
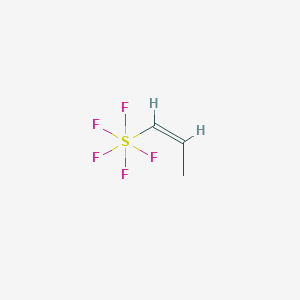
![6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8089234.png)
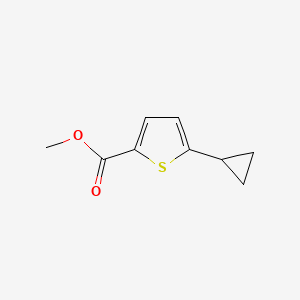
![N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089254.png)
![N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089262.png)
![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate](/img/structure/B8089263.png)
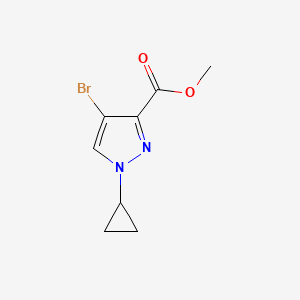
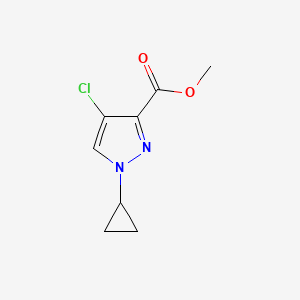
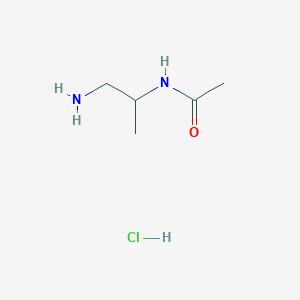
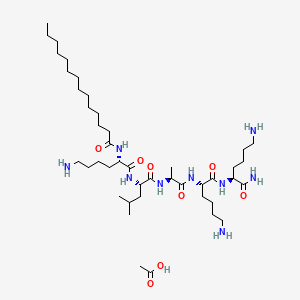
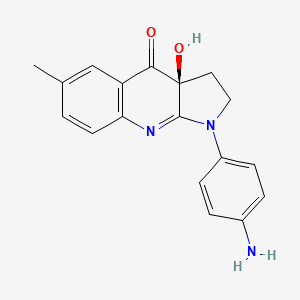
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B8089297.png)
